- A standard reaction condition and a single HPLC separation system are sufficient for estimation of monolignol biosynthetic pathway enzyme activities, Planta, 2012, 236(3), 879-885

Cas no 30802-02-9 (Feruloyl-CoA)

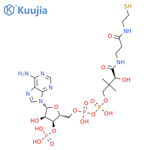

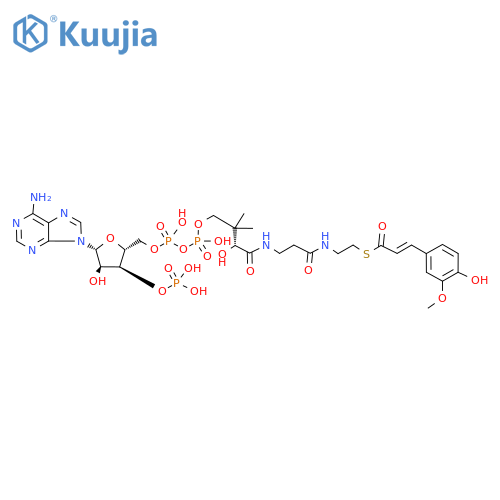

Feruloyl-CoA structure

Nome del prodotto:Feruloyl-CoA

Numero CAS:30802-02-9

MF:C31H44N7O19P3S

MW:943.70

CID:4745283

Feruloyl-CoA Proprietà chimiche e fisiche

Nomi e identificatori

-

- Feruloyl coenzyme A

- Coenzyme A, S-ester with 4-hydroxy-3-methoxythiocinnamic acid (8CI)

- Coenzyme A, S-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate]

- Feruloyl coenzyme A

- Feruloyl-CoA

-

- Inchi: InChI=1S/C31H44N7O19P3S/c1-31(2,26(43)29(44)34-9-8-21(40)33-10-11-61-22(41)7-5-17-4-6-18(39)19(12-17)52-3)14-54-60(50,51)57-59(48,49)53-13-20-25(56-58(45,46)47)24(42)30(55-20)38-16-37-23-27(32)35-15-36-28(23)38/h4-7,12,15-16,20,24-26,30,39,42-43H,8-11,13-14H2,1-3H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/b7-5+

- Chiave InChI: GBXZVJQQDAJGSO-FNORWQNLSA-N

- Sorrisi: COc1cc(\C=C\C(=O)SCCNC(=O)CCNC(=O)C(O)C(C)(C)COP(O)(=O)OP(O)(=O)OCC2OC(C(O)C2OP(O)(O)=O)n2cnc3c(N)ncnc23)ccc1O

Feruloyl-CoA Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1R:MgCl2, R:C:37332-51-7, S:H2O, 30 min, 37°C, pH 7.5

1.2R:NH4OAc

1.2R:NH4OAc

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1

Riferimento

- Biosynthesis of fraxetin from three different substrates using engineered Escherichia coli, Applied Biological Chemistry, 2020, 63(1), 55

Metodo di produzione 3

Condizioni di reazione

1.1S:H2O, 2 h, 30°C

1.2R:NH4OAc, S:H2O

1.2R:NH4OAc, S:H2O

Riferimento

- Combinatorial synthesis of flavonoids and 4-hydroxy-δ-lactones by plant-originated enzymes, Youji Huaxue, 2015, 35(5), 1052-1059

Metodo di produzione 4

Condizioni di reazione

1.1R:Me2N+=CHCl •Cl-, R:C5H5N, S:THF

1.2S:THF, S:Me(CH2)4Me

2.1R:NaHCO3, S:H2O, S:Me2CO

2.2S:CHCl3

1.2S:THF, S:Me(CH2)4Me

2.1R:NaHCO3, S:H2O, S:Me2CO

2.2S:CHCl3

Riferimento

- Synthesis of S-phenyl p-hydroxythiocinnamates as precursors of S-CoA esters, Bulletin de la Societe Chimique de France, 1987, (1), 143-8

Feruloyl-CoA Raw materials

Feruloyl-CoA Preparation Products

Feruloyl-CoA Letteratura correlata

-

Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

-

5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

30802-02-9 (Feruloyl-CoA) Prodotti correlati

- 1261803-27-3(2-Chloro-3'-(trifluoromethyl)biphenyl-4-methanol)

- 2227684-64-0(rac-(1R,2S)-2-(pent-3-yn-1-yl)cycloheptan-1-ol)

- 1261659-72-6(3-Fluoro-3'-(trifluoromethoxy)biphenyl-4-methanol)

- 55748-84-0(1-(3,4-dichlorophenyl)butane-1,3-dione)

- 148138-02-7(3-(4-Bromo-1H-pyrazol-3-yl)pyridine)

- 1017464-01-5(6-iodoquinoline-2-carboxylic acid)

- 937605-22-6(3-(3-Nitroanilino)-2-phenyl-1H-inden-1-one)

- 1806521-21-0(1-(2-Bromo-4-(chloromethyl)phenyl)propan-2-one)

- 1369138-78-2(tert-butyl 4-(morpholin-3-yl)piperidine-1-carboxylate)

- 1379292-24-6(4-methoxy-3-(2-methylpropoxy)benzenethiol)

Fornitori consigliati

Shanghai Joy Biotech Ltd

Membro d'oro

CN Fornitore

Grosso

Synrise Material Co. Ltd.

Membro d'oro

CN Fornitore

Grosso

Suzhou Senfeida Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Jinan Hanyu Chemical Co.,Ltd.

Membro d'oro

CN Fornitore

Grosso

Shanghai Xinsi New Materials Co., Ltd

Membro d'oro

CN Fornitore

Grosso